2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid
Overview
Description
2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid, also known as HEPES, is a zwitterionic buffering agent commonly used in biochemical and biological research. It is a weak acid with a pKa of 7.55 and is commonly used to maintain the pH of cell culture media, enzyme assays, and other biological buffers. HEPES is a widely used buffer due to its low toxicity, high solubility, and minimal effect on biochemical reactions.
Mechanism of Action
2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid acts as a buffering agent by accepting or donating protons in response to changes in pH. It has a pKa value close to the physiological pH range, allowing it to maintain a stable pH environment. This compound also has a low UV absorbance, making it ideal for use in experiments involving UV spectrophotometry.
Biochemical and Physiological Effects:
This compound has minimal effects on biochemical and physiological processes, making it a popular choice for use in biological research. It does not inhibit enzyme activity or protein function and has a low toxicity profile, making it safe for use in cell culture and animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid as a buffer include its ability to maintain a stable pH range, low toxicity, and minimal effects on biochemical and physiological processes. However, this compound has some limitations, including its cost and the fact that it is not suitable for experiments requiring low ionic strength.
Future Directions
1. Development of novel 2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid derivatives with improved buffering capacity and solubility.
2. Investigation of the effects of this compound on cell signaling pathways and gene expression.
3. Exploration of the use of this compound in drug delivery systems.
4. Investigation of the effects of this compound on the gut microbiome.
5. Development of this compound-based biosensors for the detection of biomolecules in biological samples.
In conclusion, this compound is a widely used buffering agent in biochemical and biological research due to its low toxicity, high solubility, and minimal effects on biochemical and physiological processes. It maintains a stable pH range and is particularly useful in experiments where pH stability is critical. Future research should focus on the development of novel this compound derivatives and the investigation of its effects on various biological processes.
Scientific Research Applications
2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid is commonly used in cell culture media, protein purification, and enzyme assays. It is also used in the study of membrane transport, electrophysiology, and molecular biology. This compound is particularly useful in experiments where pH stability is critical, as it maintains a stable pH range between 6.8 and 8.2.
properties
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]-5-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-11(4-5-13)9-3-2-7(12(16)17)6-8(9)10(14)15/h2-3,6,13H,4-5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDXIZPBPMAQDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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